

The Epitranscriptomic Landscape: Unraveling the Connection Between N6-Methyladenosine (m6A) and Human Diseases

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Compound of Interest

Compound Name: N6-Methyladenosine (Standard)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

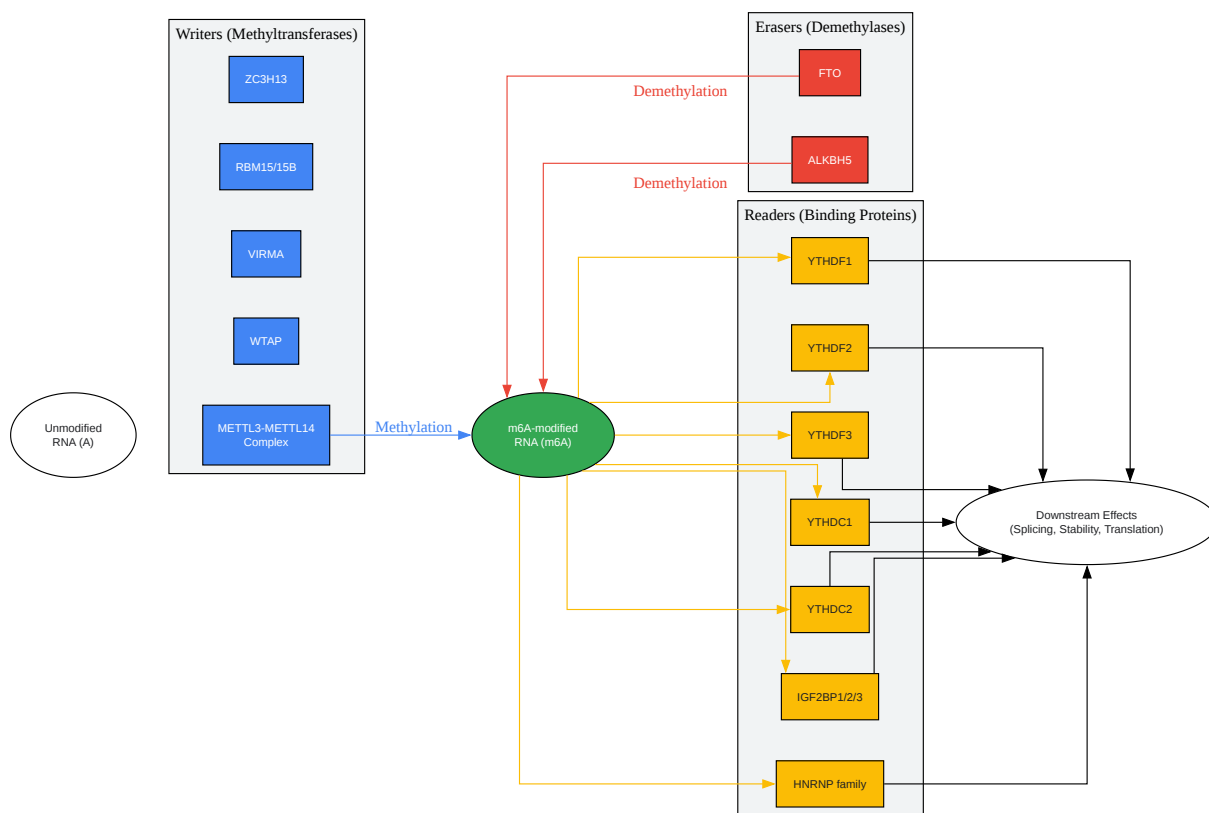
Abstract

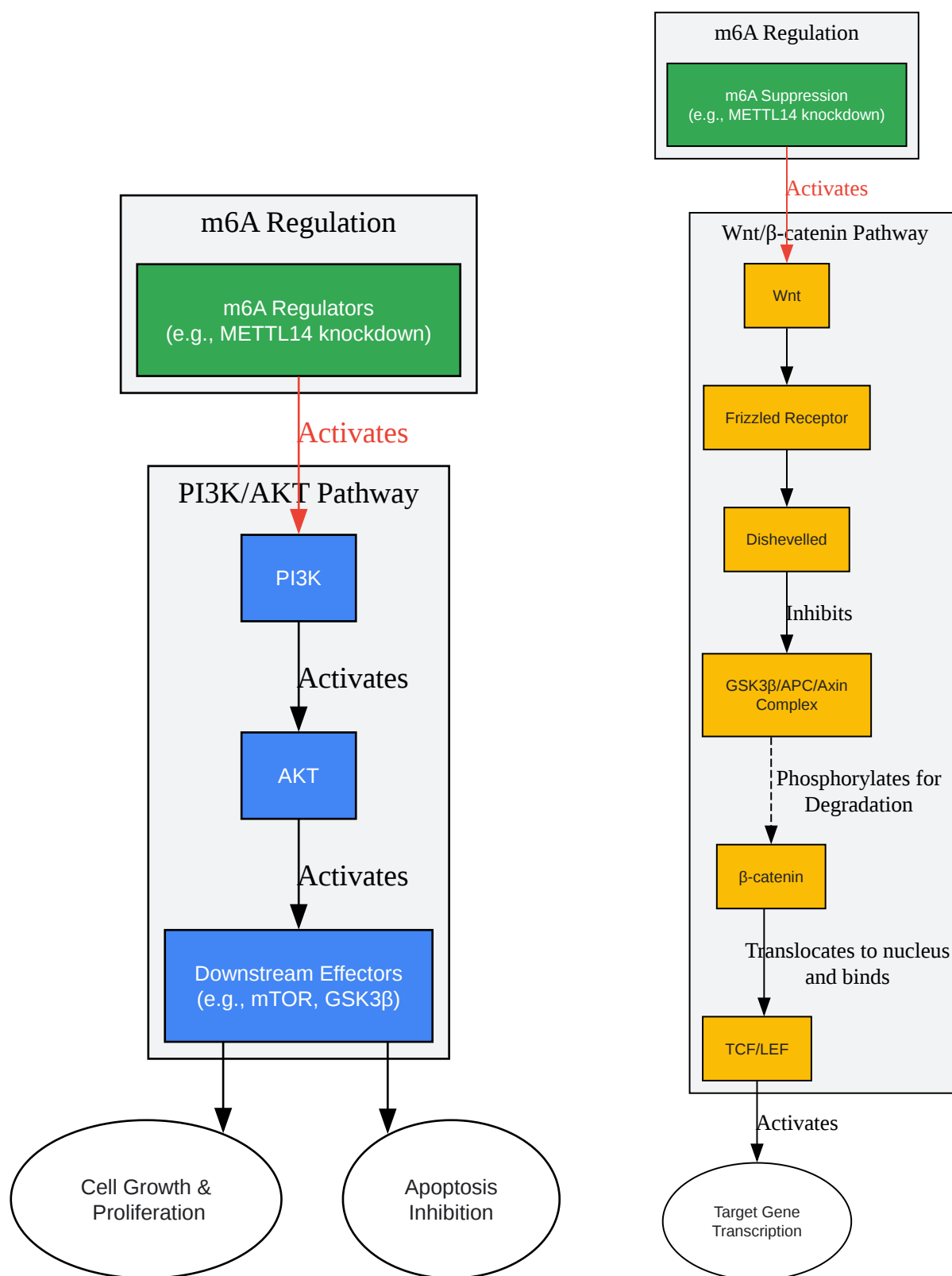
N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, has emerged as a critical regulator of gene expression and cellular function. This dynamic and reversible epitranscriptomic mark, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, plays a pivotal role in various biological processes, including RNA splicing, stability, translation, and localization. Dysregulation of the m6A machinery has been increasingly implicated in the pathogenesis of a wide spectrum of human diseases, ranging from cancer and neurological disorders to cardiovascular and metabolic diseases. This technical guide provides a comprehensive overview of the intricate connection between m6A and human health, with a focus on the underlying molecular mechanisms, key signaling pathways, and the latest experimental methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting the m6A pathway.

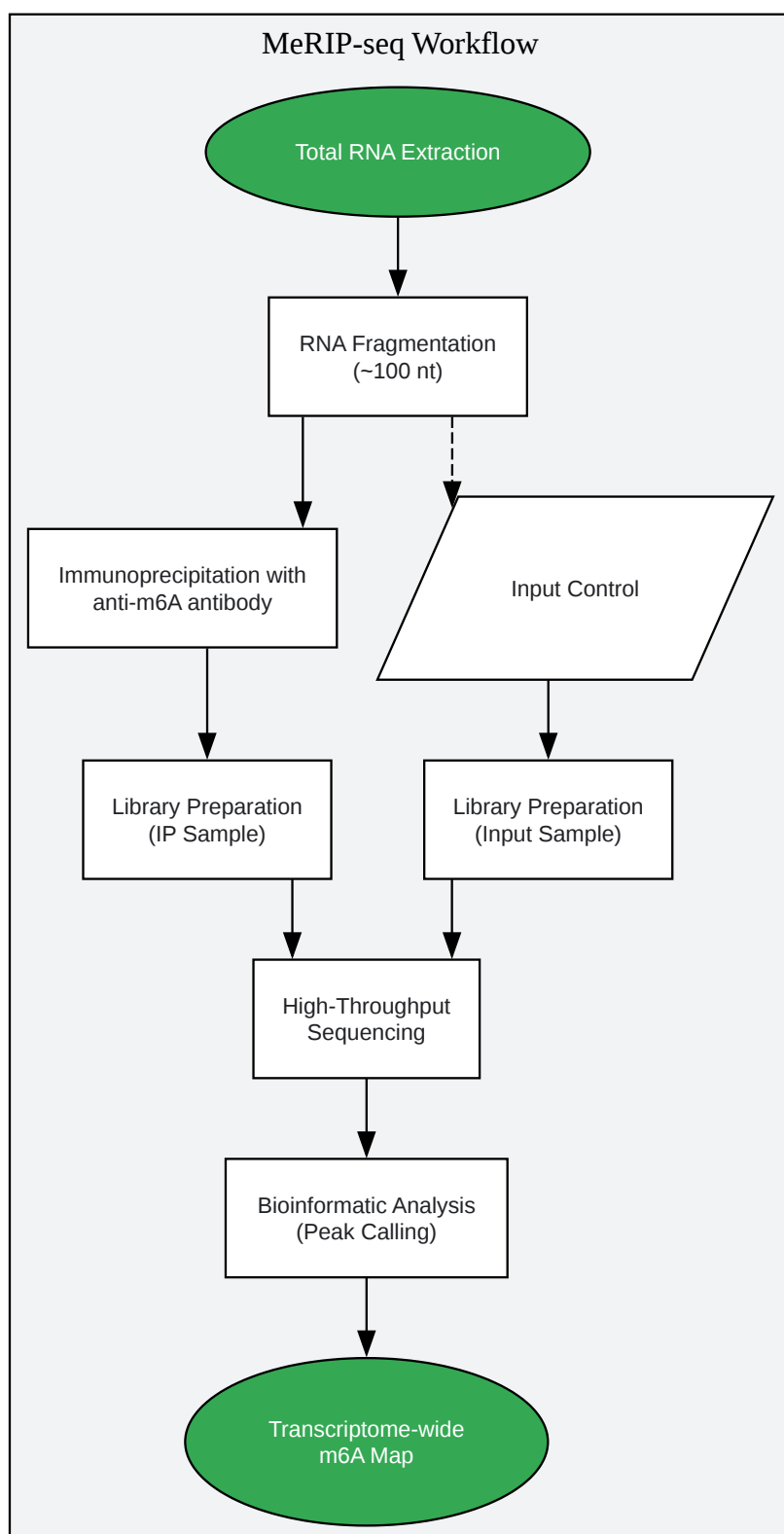
The m6A Regulatory Machinery: Writers, Erasers, and Readers

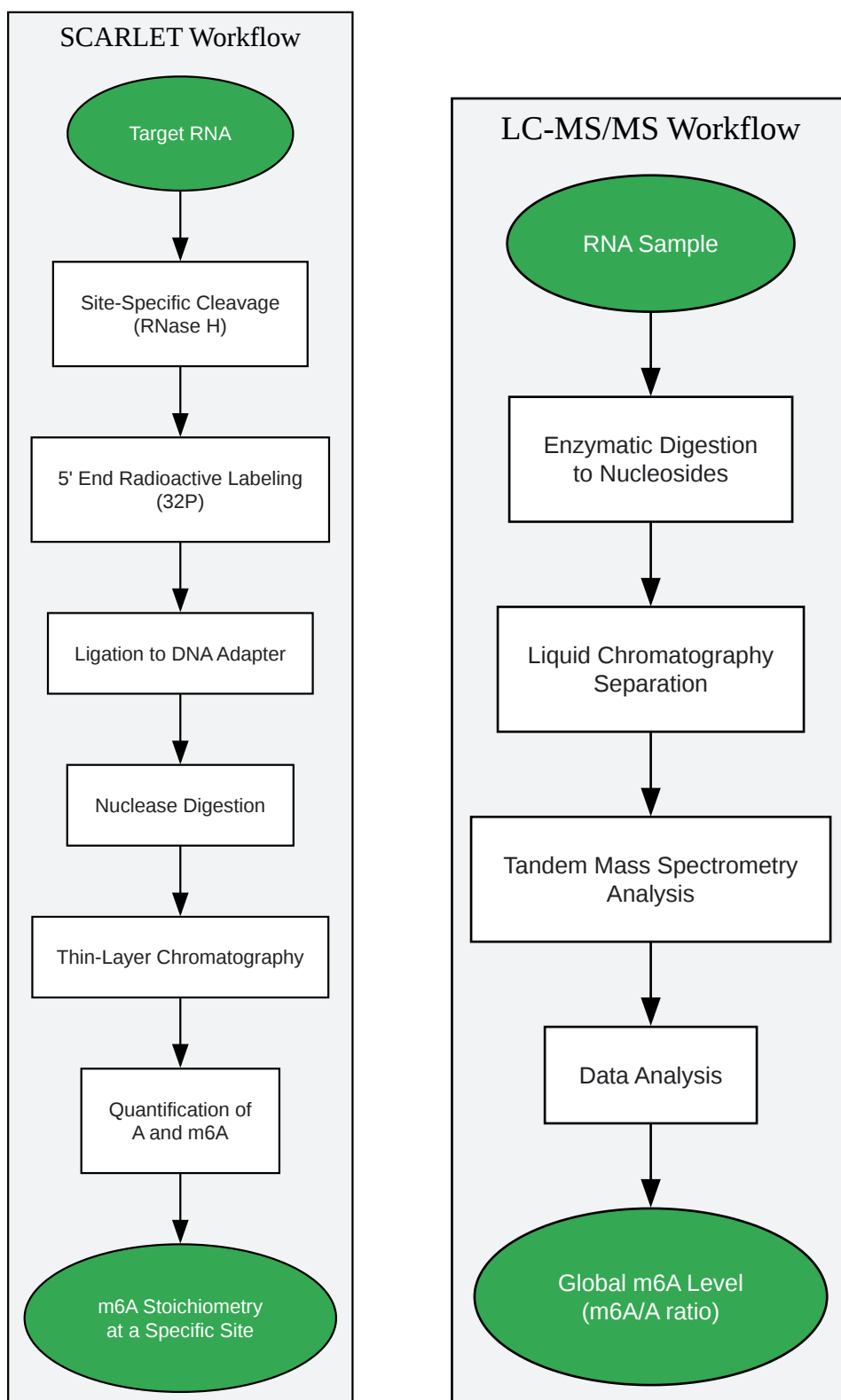
The cellular m6A landscape is dynamically controlled by a sophisticated interplay of three classes of proteins:

- **Writers (Methyltransferases):** This complex, primarily composed of METTL3 (Methyltransferase-like 3) and METTL14, with other associated proteins like WTAP, VIRMA, RBM15/15B, and ZC3H13, catalyzes the addition of a methyl group to the N6 position of adenosine residues within a specific consensus sequence (RRACH).[\[1\]](#)[\[2\]](#)
- **Erasers (Demethylases):** These enzymes, including FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5), reverse the m6A modification by removing the methyl group, thereby adding another layer of regulatory control.[\[3\]](#)[\[4\]](#)
- **Readers (m6A-binding proteins):** A diverse group of proteins that recognize and bind to m6A-modified RNA, mediating the downstream effects of the modification. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-characterized readers.[\[2\]](#)[\[4\]](#) YTHDF1 is known to promote the translation of m6A-modified mRNAs, YTHDF2 primarily mediates their degradation, and YTHDF3 collaborates with YTHDF1 to facilitate translation.[\[2\]](#) YTHDC1 is a nuclear reader that influences splicing, while YTHDC2 has roles in both mRNA stability and translation. Other reader proteins include members of the HNRNP and IGF2BP families.[\[2\]](#)









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